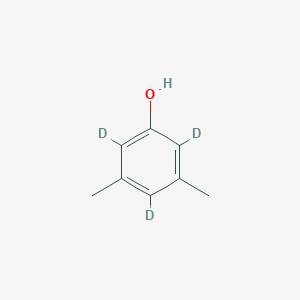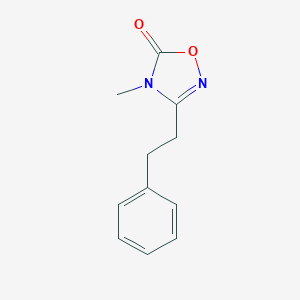
3-(2-Phenylethyl)-4-methylsydnone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)-4-methylsydnone is a chemical compound with the molecular formula C12H13NO. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. This compound is also known as PEMS and has been synthesized using a variety of methods.
作用机制
The mechanism of action of 3-(2-Phenylethyl)-4-methylsydnone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain.
生化和生理效应
3-(2-Phenylethyl)-4-methylsydnone has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to increase the release of dopamine and norepinephrine, which can lead to increased alertness and improved cognitive function. It has also been shown to have analgesic effects, reducing pain perception in animal models.
实验室实验的优点和局限性
One advantage of using 3-(2-Phenylethyl)-4-methylsydnone in lab experiments is its ability to increase the release of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on various biochemical and physiological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on 3-(2-Phenylethyl)-4-methylsydnone. One direction is to study its effects on other neurotransmitters and their associated pathways. Another direction is to investigate its potential therapeutic uses, such as in the treatment of pain or cognitive disorders. Additionally, further research could be done to elucidate its mechanism of action and to develop more effective synthesis methods.
合成方法
The synthesis of 3-(2-Phenylethyl)-4-methylsydnone has been achieved using several methods. One of the most common methods is the reaction of 4-methyl-2-nitrophenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with phenethylamine in the presence of sodium methoxide to yield 3-(2-Phenylethyl)-4-methylsydnone.
科学研究应用
3-(2-Phenylethyl)-4-methylsydnone has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. It has been shown to have a variety of effects on the central nervous system, including increasing the release of dopamine and norepinephrine.
属性
CAS 编号 |
114886-35-0 |
|---|---|
产品名称 |
3-(2-Phenylethyl)-4-methylsydnone |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
4-methyl-3-(2-phenylethyl)-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(12-15-11(13)14)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI 键 |
BNJCAPQZAQOQRK-UHFFFAOYSA-N |
SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
规范 SMILES |
CN1C(=NOC1=O)CCC2=CC=CC=C2 |
同义词 |
3-(2-phenylethyl)-4-methylsydnone PEMS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



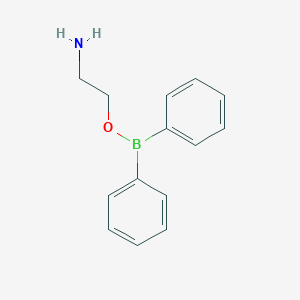
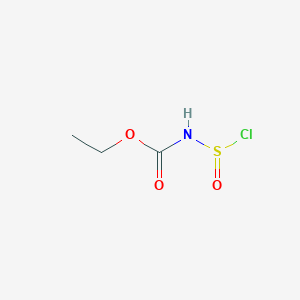
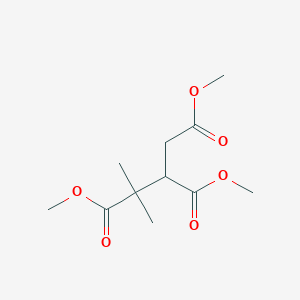
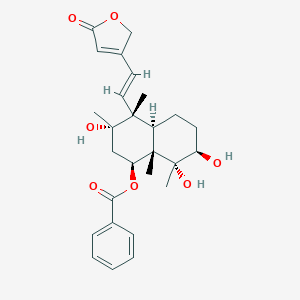
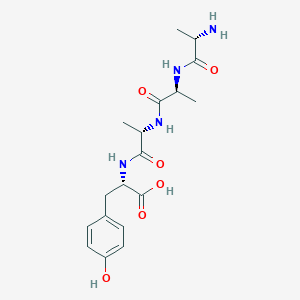
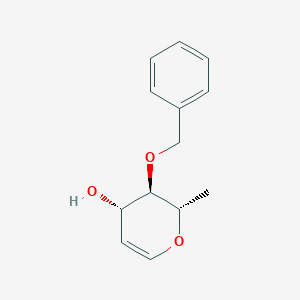
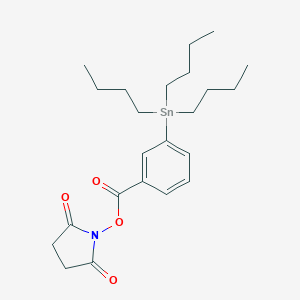
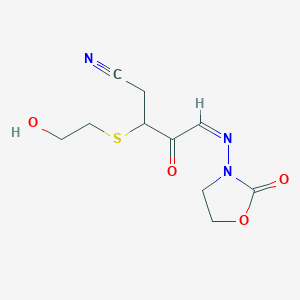
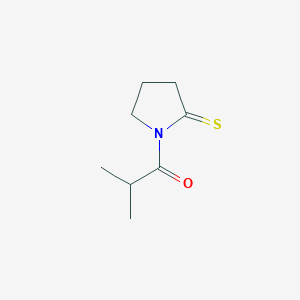
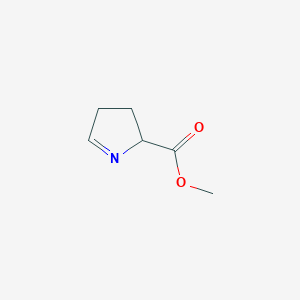
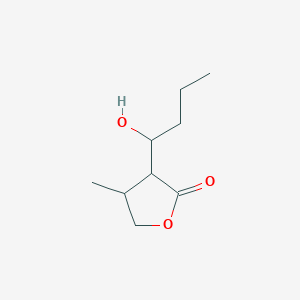
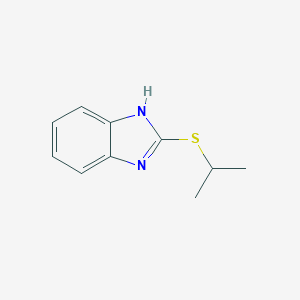
![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
